6-(2,5-Difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and isoxazole. These structures are known for their significant pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. These intermediates are then fused with the isoxazole ring under specific reaction conditions. The synthetic routes often involve the use of reagents such as hydrazine, carbon disulfide, and various alkylating agents . Industrial production methods may include optimization of these reactions to improve yield and purity, often involving high-throughput synthesis and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoxazole ring, using reagents like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified triazole or thiadiazole derivatives .
Scientific Research Applications
4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings are known to form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as reduced inflammation or inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Compared to these compounds, 4-{[6-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-3,5-DIMETHYLISOXAZOLE is unique due to its combination of triazole, thiadiazole, and isoxazole rings, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H11F2N5OS |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[[6-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H11F2N5OS/c1-7-10(8(2)23-21-7)6-13-18-19-15-22(13)20-14(24-15)11-5-9(16)3-4-12(11)17/h3-5H,6H2,1-2H3 |
InChI Key |
FJYFXZVQDIRNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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